2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group at the 2-position and a tosylpyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then tosylated to introduce the tosyl group. The tosylated pyrrolidine is subsequently coupled with a 2-methylpyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a packed column with a catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-2-pyrrolidinyl)pyridine:
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar in structure but with different substitution patterns.
Uniqueness
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosyl group, which enhances its reactivity and potential for diverse applications. The tosyl group also provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-17(19)16-5-3-11-18-14(16)2/h3,5,7-11,17H,4,6,12H2,1-2H3 |
InChI Key |
CDOSHTVYIZARMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)C |
Origin of Product |
United States |
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